Lipophilicity (XLogP3-AA) of Butyl Maleurate vs. Methyl Maleurate
The computed octanol-water partition coefficient (XLogP3-AA) for butyl maleurate is 0.6, compared to −0.6 for methyl maleurate, both from PubChem’s XLogP3 algorithm [1][2]. This 1.2 log-unit increase corresponds to a ~15.8-fold higher predicted partition into octanol for the butyl ester.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (butyl maleurate) |
| Comparator Or Baseline | −0.6 (methyl maleurate, CAS 105-63-5) |
| Quantified Difference | Δ logP = 1.2 (≈ 15.8-fold octanol preference) |
| Conditions | Computational prediction by XLogP3 3.0 algorithm as implemented in PubChem 2025.04.14 release |
Why This Matters
Higher lipophilicity implies superior solubility in non-polar media and greater membrane permeability, guiding selection when organic-phase reactions or cell-based assays require a more hydrophobic maleurate scaffold.
- [1] PubChem Compound Summary for CID 5355031, Butyl maleurate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 5355030, Methyl maleurate. National Center for Biotechnology Information (2025). View Source
